Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHQJGAYTCBZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of 3-Hydroxypiperidine Derivatives
A foundational method involves reacting 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc anhydride) in alkaline media. For instance, CN105439939A details a process where 3-hydroxypiperidine, synthesized via hydrogenation of 3-hydroxypyridine using a 5% rhodium-carbon catalyst under 5 MPa H₂ at 90°C, is treated with Boc anhydride in ethyl acetate. The reaction proceeds at 20–30°C for 4–6 hours, yielding (S)-N-Boc-3-hydroxypiperidine with 95% efficiency after extraction and recrystallization. Key to this method is the resolution step using D-pyroglutamic acid, which ensures enantiomeric purity critical for pharmaceutical applications.
Boc Protection Post-Substitution Reactions
Alternative routes first introduce the chlorophenyl moiety before Boc protection. CN102351780A demonstrates this by reacting 4-carboxypiperidine with Boc anhydride in tetrahydrofuran (THF) and sodium hydroxide, achieving 1-tert-butoxycarbonyl-4-carboxypiperidine. Subsequent conversion to a Weinreb amide enables Grignard reagent addition, forming acetylpiperidine derivatives. While this method avoids chiral resolution, it requires stringent temperature control (-10°C to 0°C) to suppress over-alkylation byproducts.
Grignard Reaction for Hydroxypiperidine Functionalization
Grignard reagents enable nucleophilic addition to piperidine ketones. CN102351780A outlines a two-step process:
- Weinreb Amide Formation : React 1-tert-butoxycarbonyl-4-carboxypiperidine with N,O-dimethylhydroxylamine hydrochloride in dichloromethane (DCM), yielding 4-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate.
- Grignard Addition : Treat the amide with methylmagnesium bromide (3 equiv) in THF at -78°C, furnishing the acetylated derivative in 75% yield.
This approach avoids epimerization at the 3-hydroxyl group but demands cryogenic conditions.
Hydrogenation of Pyridine Precursors
Catalytic hydrogenation offers a stereocontrolled route to the piperidine core. CN105439939A hydrogenates 3-hydroxypyridine over rhodium-carbon (5 wt%) at 90°C under 5 MPa H₂ for 48 hours, achieving 96.3% conversion to 3-hydroxypiperidine. Subsequent Boc protection and resolution yield enantiomerically pure product. Rhodium’s high activity minimizes byproducts like piperidine ring-opening compounds.
O-Alkylation for Ether Linkage Formation
Installing the 4-chlorophenyl group via etherification is detailed in KR20110093130A . A Lewis acid (e.g., BF₃·Et₂O) catalyzes the reaction between 4-chlorobenzyl alcohol and tert-butyl 4-hydroxypiperidine-1-carboxylate at 0°C, achieving 85% yield. Traditional base-mediated methods (e.g., NaH) require 24–48 hours at 80°C, whereas Lewis acids reduce reaction time to 2 hours.
Purification and Resolution Techniques
Crystallization
Crude products are often recrystallized from ethanol/water mixtures. J-STAGE reports 83% recovery of 1-(3,4-dihydroxyphenacyl)-4-(4-chlorophenyl)-4-hydroxypiperidinium hydrochloride using this method, with purity >99% (HPLC).
Chiral Resolution
CN105439939A resolves racemic 3-hydroxypiperidine using D-pyroglutamic acid in ethanol. Cooling to -5°C precipitates the (S)-enantiomer salt, yielding 55% after filtration.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Opportunities
- Stereochemical Control : Hydrogenation and resolution methods excel in enantioselectivity but add steps. Catalytic asymmetric synthesis remains underexplored.
- Yield Limitations : Suzuki couplings suffer from moderate yields; optimizing ligand systems (e.g., Buchwald-Hartwig) may improve efficiency.
- Scalability : Rhodium-based hydrogenation is cost-prohibitive for industrial scale. Nickel or palladium alternatives warrant investigation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chlorophenyl group may result in various substituted derivatives.
Scientific Research Applications
Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
tert-Butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate
- Molecular Formula: C₁₆H₂₂FNO₃
- Molecular Weight : ~295.3 g/mol (estimated)
- CAS Number: Not explicitly stated; synonyms include SCHEMBL16109014 .
- Key Differences :
tert-Butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate
- Molecular Formula: C₁₆H₂₁F₂NO₃
- Molecular Weight : 313.34 g/mol
- CAS Number : 1354963-69-1 .
- Key Differences: Substituent: 3,4-Difluorophenyl introduces two fluorine atoms.
tert-Butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate
- Molecular Formula: C₁₈H₂₇NO₅
- Molecular Weight : 337.41 g/mol
- CAS Number: Not provided; MDL MFCD20502200 .
- Key Differences: Substituent: 2,5-Dimethoxyphenyl adds methoxy groups, increasing steric bulk and altering electronic properties.
Functional Group Variations
tert-Butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Physicochemical Properties
| Property | Target Compound | 4-Fluorophenyl Analog | 3,4-Difluorophenyl Analog | Aminomethyl Derivative |
|---|---|---|---|---|
| Molecular Weight | 311.81 | ~295.3 | 313.34 | 230.3 |
| logP (Estimated) | ~2.8 | ~2.5 | ~3.0 | ~1.2 |
| Water Solubility | Low | Low | Low | Moderate (due to amine) |
Biological Activity
Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate, also known by its chemical structure CHClNO, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 311.80 g/mol
- CAS Number : Not specified in search results but can be derived from its structure.
Research indicates that compounds similar to this compound may exhibit various biological activities, particularly in neuroprotection and anti-oxidative stress. The mechanisms often involve modulation of cellular pathways related to oxidative stress and apoptosis.
Key Mechanisms:
- Oxidative Stress Reduction : Compounds in this category have been shown to reduce oxidative stress, which is crucial in preventing cellular damage during ischemic events. For instance, studies have demonstrated that certain derivatives can alleviate oxidative stress induced by oxygen-glucose deprivation (OGD) in neuronal cells, suggesting a neuroprotective role .
- Apoptosis Inhibition : The ability to inhibit apoptosis through the modulation of key signaling pathways, such as the Akt/Nrf2/HO-1 pathway, has been observed. This inhibition is vital in conditions like ischemic stroke where cell survival is compromised .
Biological Activity
The biological activity of this compound can be summarized as follows:
Neuroprotective Effects
A significant study investigated the effects of a related compound on neuroblastoma cells subjected to OGD/RP. The findings indicated that treatment with the compound led to:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
